molecular formula C9H10ClNO B2448145 N-[3-(chloromethyl)phenyl]acetamide CAS No. 90942-40-8

N-[3-(chloromethyl)phenyl]acetamide

Cat. No.: B2448145
CAS No.: 90942-40-8
M. Wt: 183.64
InChI Key: MOMMJJQBRPVSNG-UHFFFAOYSA-N
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Description

N-[3-(chloromethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This molecule features an acetamide group linked to a phenyl ring that is substituted with a chloromethyl group at the meta position. The reactive chloromethyl functional group makes this compound a valuable building block in organic synthesis and medicinal chemistry research, facilitating the creation of more complex molecules through nucleophilic substitution reactions . Compounds with chloromethyl and acetamide functional groups are of significant interest in pharmaceutical development, as similar structures are investigated for a range of biological activities, including antimicrobial and anticancer properties . Researchers utilize such acetamide derivatives as intermediates in the synthesis of potential drug candidates and for the development of novel chemical entities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(chloromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMMJJQBRPVSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90942-40-8
Record name N-[3-(chloromethyl)phenyl]acetamide
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Synthetic Methodologies for N 3 Chloromethyl Phenyl Acetamide

Direct Synthetic Routes to the Core Structure

Direct synthetic routes aim to construct the N-[3-(chloromethyl)phenyl]acetamide molecule by introducing the key functional groups, the acetamide (B32628) and the chloromethyl group, onto a phenyl ring. These methods often involve electrophilic aromatic substitution reactions.

Introduction of the Acetamide Functionality onto Aniline (B41778) Derivatives

The formation of an acetamide group from an aniline derivative is a robust and widely used transformation in organic synthesis. This is typically achieved through the N-acetylation of an appropriately substituted aniline. In the context of synthesizing this compound, this would involve the acetylation of 3-(chloromethyl)aniline (B1612129).

The acetylation reaction can be carried out using several acetylating agents, with acetic anhydride (B1165640) being a common and effective choice. The reaction involves the nucleophilic attack of the amino group of the aniline derivative on the carbonyl carbon of the acetylating agent. The reaction is often performed in the presence of a base, such as sodium acetate, to neutralize the acid byproduct. libretexts.orgscribd.com Alternatively, the reaction can be conducted using acetyl chloride. dnrcollege.org

The general scheme for the acetylation of an aniline is as follows:

Reaction Scheme: Acetylation of Aniline

C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

This reaction is highly efficient and typically proceeds with high yields. The resulting acetamides are often crystalline solids, which facilitates their purification by recrystallization. libretexts.orgscribd.com The acetyl group serves to protect the amino group from oxidation and other unwanted side reactions in subsequent synthetic steps. libretexts.org

Acetylating AgentTypical ConditionsReference
Acetic AnhydrideReaction with aniline, often with a base like sodium acetate. libretexts.orgscribd.com
Acetyl ChlorideReaction with aniline, often in the presence of a base like pyridine. dnrcollege.org
Glacial Acetic AcidCan be used directly with aniline, sometimes under microwave irradiation for faster reaction. libretexts.org

Regioselective Chloromethylation of Aromatic Systems, specifically for meta-positioning

The introduction of a chloromethyl group onto an aromatic ring is a key transformation for obtaining the target molecule. Achieving regioselectivity, particularly at the meta position, is a significant consideration in the synthesis design. The acetamido group (-NHCOCH₃) on the benzene (B151609) ring is an ortho-, para-director for electrophilic aromatic substitution. However, under strongly acidic conditions, the nitrogen atom can be protonated, transforming the group into a meta-director. This principle can be exploited to achieve meta-substitution. thieme-connect.de

The Blanc-Quelet reaction is a classic method for the chloromethylation of aromatic compounds. slideshare.net It typically employs formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. slideshare.net The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a chloromethyl cation or a related species.

Other chloromethylating agents include chloromethyl methyl ether, which can react with aromatic compounds to introduce the chloromethyl group. webflow.com The choice of reagent and reaction conditions is crucial for controlling the reaction and minimizing the formation of byproducts, such as diarylmethane derivatives. slideshare.net

Table of Common Chloromethylating Systems

ReagentsCatalystNotesReference
Paraformaldehyde, HClZnCl₂The classic Blanc-Quelet reaction conditions. slideshare.net
Formaldehyde, HClH₂SO₄, H₃PO₄, Acetic AcidProtic acids can also catalyze the reaction. slideshare.net
Chloromethyl methyl ether-A potent chloromethylating agent. webflow.com

Controlling the position of the incoming electrophile is a central challenge in the synthesis of substituted aromatic compounds. The directing effect of the substituents already present on the aromatic ring governs the regiochemical outcome of the reaction.

As mentioned, the acetamido group is typically an ortho-, para-director. To achieve meta-chloromethylation on an acetanilide (B955) starting material, the reaction conditions must be carefully controlled. Performing the reaction in a strongly acidic medium can lead to the protonation of the amide nitrogen, which deactivates the ring and directs subsequent electrophiles to the meta position. thieme-connect.de The steric bulk of the acetamido group can also influence the regioselectivity, often favoring the para product over the ortho product in ortho-, para-directed reactions. thieme-connect.de

Multistep Synthetic Sequences Involving Advanced Precursors

Multistep synthetic sequences provide an alternative and often more controlled approach to the synthesis of this compound. These routes typically start from readily available nitrobenzene (B124822) derivatives and involve a series of transformations to build the target molecule.

Approaches via Substituted Nitrobenzenes and Subsequent Reductions

A common strategy involves the use of a substituted nitrobenzene as a precursor. The nitro group is a strong deactivating and meta-directing group, which can be used to control the regiochemistry of early synthetic steps. The nitro group can then be reduced to an amino group, which can be subsequently acetylated.

One plausible synthetic route starts from 3-nitrotoluene. The methyl group can be oxidized to a carboxylic acid, which is then converted to an acyl chloride. This acyl chloride can then be used to acylate an amine, or be subjected to other transformations. A more direct approach starts with a pre-functionalized nitrobenzene.

A key step in this sequence is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin (Sn) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. wikipedia.orgscispace.com For instance, m-nitroacetanilide can be reduced to form 3-aminoacetanilide.

Table of Reduction Methods for Nitroarenes

Reducing AgentSubstrate ExampleProductReference
Sn / HClp-Nitroacetanilidep-Aminoacetanilide scispace.com
Catalytic Hydrogenation (e.g., H₂/Pd)NitrobenzeneAniline
Zinc (Zn) and Ammoniap-Nitroacetanilidep-Aminoacetanilide

A feasible multistep synthesis of this compound could involve the following sequence:

Nitration of a suitable precursor to introduce the nitro group at the desired position.

Introduction of the chloromethyl group , potentially through a Sandmeyer-type reaction on an aminobenzyl alcohol or through direct chloromethylation of a suitable intermediate.

Reduction of the nitro group to an amino group.

Acetylation of the amino group to form the final acetamide functionality.

Alternatively, a route starting from 3-nitrobenzyl chloride is also conceivable. The nitro group would be reduced to an amine, followed by acetylation of the resulting 3-aminobenzyl amine. However, the free amino group might complicate the reaction, making a protection strategy necessary.

Strategies Utilizing Modified Anilines with Pre-existing Aromatic Substituents

The synthesis of this compound frequently commences with aniline derivatives that already possess a substituent at the meta-position. This approach allows for more direct and controlled introduction of the required functional groups. Two primary pathways are prominent:

Pathway A: Acetylation followed by Chlorination

This common strategy begins with N-(3-methylphenyl)acetamide (also known as m-acetotoluidide), which is synthesized by the acetylation of m-toluidine. The critical subsequent step is the selective chlorination of the benzylic methyl group. This transformation is typically a free-radical halogenation. stackexchange.com Success hinges on directing the chlorination to the side chain rather than the aromatic ring. This is achieved by using conditions that favor radical mechanisms, such as exposure to UV light or the use of radical initiators, at elevated temperatures. stackexchange.comgoogle.com Ring chlorination is a competing reaction that can be minimized by avoiding Lewis acid catalysts and low temperatures, which favor electrophilic aromatic substitution. stackexchange.comgoogle.com

Pathway B: Chlorination followed by Acetylation

An alternative route involves the initial preparation of 3-(chloromethyl)aniline. This intermediate can be synthesized from 3-aminobenzyl alcohol via chlorination. Subsequently, the amino group of 3-(chloromethyl)aniline is acetylated to yield the final product. The acetylation is a standard procedure, often carried out using acetic anhydride or acetyl chloride, frequently in the presence of a base to neutralize the acid byproduct. libretexts.org A typical laboratory procedure involves dissolving the aniline derivative in water with hydrochloric acid, followed by the addition of acetic anhydride and a buffering agent like sodium acetate. libretexts.org

A variation of this pathway starts with 3,5-dimethylacetanilide, which undergoes chloromethylation using reagents like paraformaldehyde and hydrochloric acid with a zinc chloride catalyst to produce N-[3,5-bis(chloromethyl)phenyl]acetamide. vulcanchem.com While this produces a related compound, the underlying principle of building upon a substituted acetanilide is the same.

Ring-Closure and Rearrangement Strategies for Building the Phenylacetamide Core

For the synthesis of a relatively simple structure like this compound, direct functional group transformations are far more common than complex ring-closure or rearrangement strategies. However, it is relevant to consider these advanced methods in the broader context of phenylacetamide synthesis.

The Beckmann rearrangement, for instance, is a classic reaction that converts an oxime into an amide. masterorganicchemistry.comnumberanalytics.com Theoretically, one could envision a pathway starting from 3-chloro-1-ethylbenzene, which could be acylated to form a ketone, then converted to its oxime, and finally rearranged. However, this multi-step and often harsh-condition reaction is not a practical or efficient method for this specific target molecule compared to the more direct routes. The rearrangement is typically initiated with strong acids or reagents like phosphorus pentachloride. numberanalytics.comlibretexts.org Recent developments have explored milder conditions, for example, using phenyl dichlorophosphate (B8581778) in acetonitrile (B52724) at room temperature. nih.gov

Laccase-mediated ring-closure reactions have been used to synthesize complex heterocyclic structures like phenothiazines and phenoxazines from substituted arylamines and arylthiols. nih.gov These enzymatic, environmentally friendly methods operate in aqueous solutions but are designed for creating fused ring systems rather than simple substituted phenylacetamides. nih.gov

Optimization of Reaction Conditions for Scalability and Selectivity

Optimizing reaction conditions is paramount for transitioning a synthetic route from the laboratory to an industrial scale, ensuring efficiency, cost-effectiveness, and product quality.

Influence of Solvent Systems and Reaction Media

The choice of solvent is critical in both the acetylation and chlorination steps.

For Acetylation: Acetylation of anilines is often performed in a variety of solvents. A base-mediated protocol using acetonitrile as both the solvent and the acetyl source has been reported. researchgate.net In other cases, aqueous systems are used, particularly when starting with the aniline hydrochloride salt. libretexts.org For the acetylation of similar compounds like aminophenols, solvents such as tetrahydrofuran (B95107) have been utilized. neliti.com

For Side-Chain Chlorination: Radical chlorinations were traditionally carried out in inert, non-polar solvents like carbon tetrachloride (CCl₄) or benzene. acsgcipr.org However, due to toxicity and environmental concerns, alternative solvents are preferred. worktribe.com Options for similar radical brominations that may be applicable include cyclohexane, heptane, and acetonitrile. acsgcipr.org Chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) may still be used when necessary. acsgcipr.orgworktribe.com It is crucial to avoid solvents that can react with chlorinating agents; for example, DMSO can react violently with chlorine-based reagents. acsgcipr.org

Role of Catalytic Systems in Enhancing Efficiency and Reducing Byproducts

Catalysts play a vital role in improving the efficiency and selectivity of the synthesis.

In Side-Chain Chlorination: The key challenge is to promote side-chain chlorination over ring chlorination. This is typically achieved using radical initiators. While UV light is a common initiator, chemical catalysts are also employed. stackexchange.comacs.org Examples include 2,2'-azo-bis-iso-butyronitrile (AIBN) and benzoyl peroxide. researchgate.net A patented catalyst system for the side-chain chlorination of alkyl aromatic compounds combines phosphorus trichloride (B1173362) with bis(dimethyl thiocarbamoyl) disulfide. google.com This system is reported to provide good yields while minimizing the formation of tars and other byproducts. google.com

In Acetylation: While many acetylations proceed without a catalyst, particularly when using a reactive acylating agent like acetic anhydride, some protocols employ catalysts. A continuous-flow acetylation method uses alumina (B75360) as a reusable catalyst. nih.gov Lewis acids have also been screened for this purpose. nih.gov

Temperature and Pressure Control in Reaction Kinetics

Precise control of temperature and pressure is essential for maximizing yield and selectivity.

Side-Chain Chlorination: This reaction is typically performed at elevated temperatures to favor the radical pathway. For the chlorination of toluene (B28343), temperatures are often at or near the boiling point. stackexchange.comgoogle.com One photosensitive catalyst system for toluene chlorination operates at 110-120°C. researchgate.net

Acetylation: N-acetylation reactions are often conducted at or below room temperature, especially during the initial addition of the highly reactive acetylating agent, to control the exothermic reaction. libretexts.org However, some modern methods, such as continuous-flow synthesis, may use significantly higher temperatures (e.g., 200°C) and pressures (e.g., 50 bar) to drive the reaction to completion quickly. nih.gov

Protecting Group Strategies and Their Deprotection in Complex Synthetic Schemes

In the synthesis of this compound, the acetyl group itself can be considered a protecting group for the aniline nitrogen. utdallas.edu Aniline's amino group is highly activating and nucleophilic, which can lead to unwanted side reactions, such as polysubstitution or reaction with electrophiles intended for other parts of the molecule. youtube.comquora.com

By converting the amine to an amide (acetylation), its reactivity is significantly reduced due to the electron-withdrawing nature of the acetyl group. utdallas.eduquora.com This "protection" allows other transformations to be carried out more cleanly. For instance, in the pathway involving the chlorination of N-(3-methylphenyl)acetamide, the acetyl group moderates the reactivity of the aromatic ring, helping to prevent electrophilic ring chlorination and directing the reaction toward the desired side-chain substitution under radical conditions.

If the free amine, 3-(chloromethyl)aniline, were desired as the final product, the acetyl group from this compound could be removed. This deprotection is typically achieved by acid or base-catalyzed hydrolysis, which converts the amide back to the primary amine. youtube.com This highlights the dual role of the acetyl group: it is an integral part of the final molecule's structure while also serving as a protecting group during an intermediate synthetic step (chlorination).

In more complex syntheses involving multiple functional groups, other protecting groups might be necessary. However, for the direct synthesis of the target compound, the interplay between the amine and its acetylated form is the most relevant protecting group strategy. organic-chemistry.org

Interactive Data Table: Synthetic Parameters

Reaction Step Starting Material Reagent(s) Catalyst/Initiator Solvent Temperature Reference(s)
Acetylation m-toluidineAcetic AnhydrideNone specifiedAqueous HClRoom Temp libretexts.org
Acetylation AnilineAcetonitrile, tBuOKBase-mediatedAcetonitrileRoom Temp researchgate.net
Acetylation AnilineAcetonitrileAluminaAcetonitrile200 °C nih.gov
Side-Chain Chlorination N-(3-methylphenyl)acetamideChlorine (Cl₂)UV light / HeatCCl₄ (traditional)Elevated/Boiling stackexchange.com
Side-Chain Chlorination Toluene derivativeChlorine (Cl₂)PCl₃, disulfideNot specifiedBoiling Point google.com
Side-Chain Chlorination Toluene derivativeChlorine (Cl₂)Photosensitive catalystNot specified110-120 °C researchgate.net

Chemical Reactivity and Mechanistic Investigations of N 3 Chloromethyl Phenyl Acetamide

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the phenyl ring is the most reactive site in N-[3-(chloromethyl)phenyl]acetamide for synthetic transformations. Its reactivity is characteristic of a primary benzylic halide, which can undergo nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions at the Benzylic Carbon (Sₙ1, Sₙ2 Pathways)

Nucleophilic substitution is a hallmark reaction of benzylic halides. ucalgary.ca The reaction mechanism, whether it proceeds via a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway, is influenced by several factors including the nature of the nucleophile, the solvent, and the substitution pattern of the aromatic ring. masterorganicchemistry.comstackexchange.com For a primary benzylic halide like this compound, the Sₙ2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents. ucalgary.careddit.com This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

However, the benzylic position can also stabilize a carbocation intermediate through resonance with the phenyl ring, making an Sₙ1 pathway possible, particularly with weak nucleophiles in polar protic solvents. stackexchange.comquora.com The acetamido group at the meta-position is an electron-withdrawing group through resonance, but its inductive effect can be complex. Generally, electron-withdrawing groups tend to destabilize the benzylic carbocation, which would disfavor the Sₙ1 pathway. Conversely, the Sₙ2 transition state can be stabilized by the presence of an adjacent π-system. askthenerd.com

This compound is expected to react readily with oxygen-centered nucleophiles to form ethers and esters. For instance, in the presence of a base, alcohols (ROH) and phenols (ArOH) can form alkoxides (RO⁻) and phenoxides (ArO⁻) respectively, which are potent nucleophiles. These can displace the chloride ion to yield the corresponding ethers. A classic example of this type of reaction is the Williamson ether synthesis. masterorganicchemistry.com Similarly, carboxylate salts (RCOO⁻) can react to form esters.

Illustrative Reactions with O-Nucleophiles

Nucleophile Reagent Example Product Type Illustrative Product Name
Alkoxide Sodium ethoxide (NaOEt) Ether N-[3-(ethoxymethyl)phenyl]acetamide
Phenoxide Sodium phenoxide (NaOPh) Ether N-[3-(phenoxymethyl)phenyl]acetamide

Nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines, are expected to react with this compound to produce the corresponding primary, secondary, and tertiary amines, respectively. youtube.com These reactions typically proceed via an Sₙ2 mechanism. The use of a large excess of the nitrogen nucleophile can help to minimize over-alkylation. youtube.com The Gabriel synthesis, which utilizes phthalimide (B116566) as a surrogate for ammonia, provides a classic method for the preparation of primary amines from alkyl halides. libretexts.org Furthermore, reaction with amide anions could lead to the formation of N-alkylated amides.

Illustrative Reactions with N-Nucleophiles

Nucleophile Reagent Example Product Type Illustrative Product Name
Ammonia Ammonia (NH₃) Primary Amine N-(3-(aminomethyl)phenyl)acetamide
Primary Amine Ethylamine (B1201723) (CH₃CH₂NH₂) Secondary Amine N-[3-((ethylamino)methyl)phenyl]acetamide

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-centered nucleophiles. A prominent example is the reaction with cyanide ions (CN⁻), typically from sodium or potassium cyanide, which would yield the corresponding nitrile. youtube.comlibretexts.org This reaction is a valuable method for extending the carbon chain. Other carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds and organometallic reagents like Grignard reagents or organocuprates, can also be employed to form new C-C bonds, although the conditions must be carefully chosen to avoid side reactions.

Illustrative Reactions with C-Nucleophiles

Nucleophile Reagent Example Product Type Illustrative Product Name
Cyanide Sodium cyanide (NaCN) Nitrile 2-(3-acetamidophenyl)acetonitrile

Elimination Reactions to Form Styrene (B11656) Derivatives (if applicable under specific conditions)

While nucleophilic substitution is the predominant reaction pathway for primary benzylic halides, elimination reactions (E1 and E2) can occur under certain conditions, typically in the presence of a strong, sterically hindered base and at higher temperatures. acs.org For this compound, an E2 reaction would involve the abstraction of a benzylic proton by a strong base, with the simultaneous departure of the chloride ion, to form a styrene derivative. However, since the carbon adjacent to the chloromethyl group is part of the aromatic ring, a standard β-elimination to form a double bond within the ring is not feasible as it would disrupt the aromaticity. An elimination reaction would require the presence of a proton on a carbon alpha to the ring and beta to the leaving group, which is not present in this molecule. Therefore, the formation of a styrene derivative through a standard elimination pathway is not applicable to this compound itself. However, if the acetamido group were on a different part of an alkyl chain attached to the ring, elimination could be a competing pathway.

Radical Reactions and Benzylic Halide Homolysis

The benzylic C-Cl bond in this compound can undergo homolytic cleavage under the influence of heat or UV light to generate a benzylic radical. wikipedia.orgchemistrysteps.comyoutube.com This benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the phenyl ring. Such radical intermediates can participate in a variety of reactions. For instance, free-radical halogenation at the benzylic position is a common reaction for alkyl-substituted aromatic compounds. wikipedia.org While this compound is already halogenated, further radical reactions could be initiated. The stability of the benzylic radical also makes this compound a potential substrate for radical-mediated coupling reactions. The homolytic bond dissociation energy of the C-Cl bond is a key parameter in determining the feasibility of these reactions.

Transformations Involving the Acetamide (B32628) Moiety

The acetamide group, consisting of an amide nitrogen and a carbonyl group, offers several avenues for chemical modification, although its reactivity is generally moderate.

N-Alkylation and N-Acylation Reactions at the Amide Nitrogen

The nitrogen atom of the acetamide group in this compound is generally not highly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, N-alkylation and N-acylation reactions at this position are challenging and typically require specific conditions to proceed effectively.

N-Alkylation: Direct alkylation of the amide nitrogen requires the use of a strong base to deprotonate the amide, generating a more nucleophilic amidate anion. This anion can then react with an alkylating agent. However, a significant challenge in the case of this compound is the presence of the highly reactive benzylic chloride. In the presence of a base, intramolecular or intermolecular alkylation at the benzylic position is a likely and rapid side reaction. Alternative methods, such as the Mitsunobu reaction or the use of highly reactive alkylating agents like trialkyloxonium salts, could potentially achieve N-alkylation, but chemoselectivity would remain a critical issue. researchgate.net

N-Acylation: Similar to N-alkylation, N-acylation is also challenging. It typically involves the conversion of the amide into its corresponding amidate anion followed by reaction with an acylating agent like an acid chloride or anhydride (B1165640). The same challenge of competing reactions at the benzylic chloride position exists.

Hydrolysis and Amide Bond Cleavage Pathways

The amide bond is known for its stability and resistance to cleavage. figshare.com Hydrolysis of the acetamide group in this compound to yield 3-(chloromethyl)aniline (B1612129) and acetic acid typically requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally irreversible as the resulting carboxylate ion is deprotonated under the basic conditions.

The cleavage of amide bonds can also be facilitated by coordination with metal ions that increase the Lewis acidity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org While specific studies on this compound are not prevalent, this general principle could be applied.

Modifications of the Carbonyl Group (e.g., reduction, derivatization)

The carbonyl group of the acetamide moiety can undergo several transformations, most notably reduction.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-). This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. The reaction of this compound with LiAlH₄ would be expected to yield N-ethyl-3-(chloromethyl)aniline. However, the benzylic chloride may also be susceptible to reduction under these conditions.

Derivatization: The carbonyl oxygen can be replaced with a sulfur atom to form a thioamide. This is typically achieved by treating the amide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This conversion alters the electronic properties and reactivity of the moiety.

Reactivity of the Aromatic Ring

The substitution pattern of the aromatic ring in this compound is governed by the electronic effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the chloromethyl group (-CH₂Cl).

Electrophilic Aromatic Substitution Patterns Influenced by Existing Substituents

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile is directed to specific positions on the benzene (B151609) ring based on the nature of the substituents already present. libretexts.orgnumberanalytics.com

Acetamido Group (-NHCOCH₃): This group is a powerful activating group and an ortho, para-director. The nitrogen atom's lone pair can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. libretexts.org

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive electron-withdrawing effect of the chlorine atom. However, like other alkyl groups, it is considered an ortho, para-director.

The positions on the ring relative to the substituents are C2 (ortho), C4 (para), and C6 (ortho) with respect to the acetamido group. The powerful activating and directing effect of the acetamido group is expected to dominate the reaction's regioselectivity. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the acetamido group. The C4 and C6 positions are the most likely sites of attack, as the C2 position is sterically hindered by the adjacent acetamido group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionRelation to -NHCOCH₃Relation to -CH₂ClActivating/Deactivating InfluencePredicted Reactivity
C2orthoStrongly ActivatedMinor product (steric hindrance)
C4paraStrongly ActivatedMajor product
C5metaorthoDeactivatedUnlikely
C6orthometaStrongly ActivatedMajor product

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃). masterorganicchemistry.comlibretexts.org

Mechanistic Studies of Key Transformations

Mechanistic investigations provide profound insights into how chemical reactions proceed, detailing the sequence of elementary steps, the nature of transient species, and the factors governing reaction rates. For this compound, the primary reaction of interest is the nucleophilic substitution at the benzylic carbon.

Kinetic studies are instrumental in determining the rate of a reaction and its dependence on the concentration of reactants, which is mathematically expressed in the form of a rate law. While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer its likely kinetic behavior based on studies of analogous compounds, such as N-phenylchloroacetamide. rsc.org The reaction of this compound with a nucleophile (Nu⁻) is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The general form of the rate law for such a reaction would be:

Rate = k[this compound][Nu⁻]

To establish this rate law experimentally, a series of experiments would be conducted using the method of initial rates. youtube.comkhanacademy.orgyoutube.comlibretexts.org This involves varying the initial concentration of one reactant while keeping the other constant and measuring the initial reaction rate.

Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile (Nu⁻) at 25 °C

ExperimentInitial [this compound] (M)Initial [Nu⁻] (M)Initial Rate (M/s)
10.100.102.5 x 10⁻⁴
20.200.105.0 x 10⁻⁴
30.100.205.0 x 10⁻⁴

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the initial rate. This indicates the reaction is first-order with respect to this compound.

Comparing experiments 1 and 3, doubling the concentration of the nucleophile while keeping the substrate concentration constant also doubles the initial rate, showing the reaction is first-order with respect to the nucleophile.

k = Rate / ([this compound][Nu⁻]) = (2.5 x 10⁻⁴ M/s) / (0.10 M * 0.10 M) = 2.5 x 10⁻² M⁻¹s⁻¹

In many chemical reactions, short-lived intermediates are formed that are not the initial reactants or the final products. The direct observation or trapping of these intermediates provides strong evidence for a proposed reaction mechanism.

For the SN2 reaction of this compound, the mechanism is concerted, meaning that bond-breaking (C-Cl) and bond-forming (C-Nu) occur simultaneously. Therefore, a discrete carbocation intermediate, which would be expected in an SN1 mechanism, is not formed. The reaction proceeds through a five-coordinate transition state. While transition states are, by definition, not isolable, their existence and structure can be inferred from kinetic data and computational modeling. rsc.org

However, in some organocatalytic transformations, more stable intermediates can be formed. For instance, in certain catalytic cycles involving aldehydes, stable aminal intermediates, which are covalent adducts of the substrate, catalyst, and another reagent, have been isolated and characterized. nih.gov While not directly analogous to the typical reactions of this compound, this highlights the possibility of forming characterizable intermediates under specific catalytic conditions.

In the absence of a catalyst, the primary species of interest in the reaction of this compound is the transition state. Spectroscopic techniques such as femtosecond spectroscopy could potentially be used to probe these ultra-short-lived species, but such studies have not been reported for this specific compound.

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms through a chemical reaction, thereby elucidating the reaction pathway. nih.gov This involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H (deuterium)).

For this compound, several isotopic labeling experiments could be designed to confirm the SN2 mechanism and rule out alternative pathways.

Example 1: Carbon-13 Labeling

Synthesizing this compound with a ¹³C label at the benzylic carbon (the carbon bearing the chlorine atom) and reacting it with a nucleophile would allow for the tracking of this specific carbon atom. If the product shows the nucleophile attached to the ¹³C-labeled carbon, it confirms that the substitution occurs at this position as expected.

Example 2: Deuterium (B1214612) Labeling for Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. For an SN2 reaction, replacing the hydrogen atoms on the carbon adjacent to the reacting center (in this case, there are none on the benzylic carbon, but if we consider a related substrate with alpha-hydrogens) with deuterium would result in a small secondary KIE.

More relevant to this compound, one could study the reaction in deuterated solvents to probe the role of the solvent in the reaction mechanism.

Hypothetical Isotopic Labeling Experiment to Confirm Nucleophilic Attack Location

ReactantExpected Product of SN2 ReactionAnalytical Confirmation
N-[3-(¹³CH₂Cl)phenyl]acetamideN-[3-(¹³CH₂Nu)phenyl]acetamide¹³C NMR spectroscopy would show a signal for the benzylic carbon shifted to a different chemical shift and coupled to the nucleus of the nucleophile (if magnetically active). Mass spectrometry would show the molecular ion peak of the product increased by one mass unit compared to the unlabeled product.

Such isotopic labeling studies, while not found specifically for this compound in the surveyed literature, represent a standard and powerful methodology for confirming the intimate details of reaction mechanisms in organic chemistry. nih.gov

Applications in Advanced Organic Synthesis As a Building Block

Utilization for Carbon-Carbon Bond Formation

The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular skeletons. N-[3-(chloromethyl)phenyl]acetamide serves as an excellent substrate for several key C-C bond-forming reactions.

The primary application of the chloromethyl group is in alkylation reactions. As a benzylic halide, it is a highly effective electrophile for Friedel-Crafts alkylation of electron-rich aromatic compounds. wikipedia.orgmt.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can alkylate arenes like benzene (B151609), toluene (B28343), or anisole (B1667542) to generate diarylmethane structures. mt.commasterorganicchemistry.com The acetamide (B32628) group on the phenyl ring is an ortho-, para-directing group, which can influence the regioselectivity of further substitutions on its own ring system.

Furthermore, the electrophilic chloromethyl group readily reacts with a wide range of carbon nucleophiles. These include enolates derived from ketones, esters, and malonates, as well as organometallic reagents like Grignard reagents or organocuprates. These reactions provide a direct pathway to introduce the 3-acetamidobenzyl moiety, leading to a variety of substituted benzylic systems.

Reaction Type Nucleophile Catalyst/Conditions Product Class
Friedel-Crafts AlkylationAromatic Hydrocarbons (e.g., Benzene)Lewis Acid (e.g., AlCl₃)Diaryl Methane Derivatives
Enolate AlkylationKetone/Ester EnolatesStrong Base (e.g., LDA)γ-Aryl Ketones/Esters
Malonic Ester SynthesisDiethyl MalonateBase (e.g., NaOEt)Substituted Phenylpropanoic Acids

This table provides an overview of alkylation reactions using this compound.

While the chloromethyl group can directly participate in some coupling reactions, it is more commonly used as a handle to be converted into other functionalities that are staples in modern cross-coupling chemistry. For instance, reaction with triphenylphosphine (B44618) yields a phosphonium (B103445) salt, a key reagent in the Wittig reaction for converting aldehydes and ketones into alkenes. This opens a pathway to stilbene-like structures.

The compound is also a precursor for palladium-catalyzed cross-coupling reactions, which are fundamental for creating complex aromatic systems. topicsonchemeng.org.my Although direct coupling of benzylic chlorides can be challenging, they can be converted into more reactive species. For example, conversion to the corresponding organozinc or boronic ester derivative enables participation in Negishi and Suzuki-Miyaura couplings, respectively. nih.gov These reactions are exceptionally tolerant of various functional groups and are widely used to form biaryl linkages, which are common motifs in pharmaceuticals and materials science. mdpi.comcore.ac.uk Similarly, the Heck reaction, which couples organohalides with alkenes, provides another route to elaborate the molecular structure, typically after converting the chloride to a more reactive bromide or iodide. libretexts.orgprinceton.edu

Coupling Reaction Precursor Derivatization Typical Catalyst Resulting Linkage
Wittig Reaction-> Phosphonium SaltStrong BaseC=C (Alkene)
Suzuki Coupling-> Boronic EsterPd(PPh₃)₄, BaseC-C (Aryl-Aryl)
Heck Reaction-> Aryl Iodide/BromidePd(OAc)₂, BaseC-C (Aryl-Vinyl)
Negishi Coupling-> Organozinc ReagentPd(PPh₃)₄C-C (Aryl-Aryl/Alkyl)

This interactive table summarizes major coupling reactions accessible from this compound.

Construction of Nitrogen-Containing Scaffolds

Nitrogen-containing molecules, particularly heterocycles, are of immense importance in medicinal chemistry. mdpi.com this compound provides multiple avenues for the synthesis of complex nitrogenous compounds.

One of the most straightforward transformations of this compound is the nucleophilic substitution of the chloride by nitrogen nucleophiles. Primary and secondary amines readily displace the chloride to form the corresponding secondary and tertiary benzylic amines, respectively. This reaction is a robust and high-yielding method for introducing the 3-acetamidobenzyl group onto an amine-containing molecule. Similarly, N-alkylation of amides, sulfonamides, or imides can be achieved, expanding the range of accessible structures.

The true synthetic power of this compound is realized in its application to the synthesis of nitrogen heterocycles. The compound contains both an electrophilic center (the chloromethyl carbon) and nucleophilic potential (the acetamide nitrogen), setting the stage for intramolecular cyclization reactions.

By first reacting the chloromethyl group with an appropriate nucleophile, a precursor for a subsequent ring-closing reaction can be generated. For example, reaction with sodium cyanide introduces a nitrile group. The acetamide can then be hydrolyzed to the corresponding aniline (B41778), which can cyclize onto the nitrile (or a derivative thereof) to form multi-ring systems.

More directly, the molecule can be used to build heterocycles like tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry. The enantiospecific synthesis of 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines has been demonstrated from precursors containing this critical functional group. nih.gov Another powerful strategy involves palladium-catalyzed intramolecular C-H activation. For instance, after converting the chloromethyl group into an imine, a palladium catalyst can facilitate the cyclization onto the aromatic ring of the amine portion to construct indole (B1671886) frameworks. researchgate.net

| Target Heterocycle | Synthetic Strategy | Key Transformation | | --- | --- | --- | --- | | Indoles | Reaction with amine, then Pd-catalyzed cyclization | Intramolecular C-H Activation | | Tetrahydroisoquinolines | Pictet-Spengler type reaction after modification | Intramolecular Cyclization | | Benzodiazepines | Reaction with amino acid derivatives | Sequential N-Alkylation and Amide Formation |

This table outlines strategies for synthesizing key nitrogen heterocycles from this compound.

Precursor in the Synthesis of Diverse Molecular Architectures

The utility of this compound extends beyond the direct reactions of its constituent parts. It serves as a stable, easily handled precursor to a multitude of other intermediates. The chloromethyl group can be transformed into a wide array of other functional groups, dramatically increasing its synthetic potential.

Oxidation can yield 3-acetamidobenzaldehyde, a valuable intermediate for reductive aminations, condensations, and further C-C bond formations.

Hydrolysis converts the chloromethyl group to a hydroxymethyl group, yielding N-[3-(hydroxymethyl)phenyl]acetamide. This alcohol can be used in etherifications or esterifications.

Substitution with azide (B81097) followed by reduction provides a route to 3-(aminomethyl)phenylacetamide, introducing a second primary amine for further functionalization.

Hydrolysis of the acetamide to 3-(chloromethyl)aniline (B1612129) unmasks the aromatic amine, allowing for diazotization reactions, amide couplings with different acyl groups, or participation in heterocycle syntheses.

This ability to serve as a chameleon-like precursor, readily changing its functionality to suit the synthetic need, makes this compound a cornerstone reagent for accessing diverse and complex molecular architectures. Its predictable reactivity and the orthogonality of its two main functional groups allow for stepwise, controlled modifications, paving the way for the efficient synthesis of novel compounds for pharmaceutical and material science applications.

Derivatization to Access New Functional Groups (e.g., alcohols, thiols, nitriles)

The benzylic chloride in this compound is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups, thereby expanding the synthetic utility of this building block.

Conversion to Alcohols: The hydrolysis of the chloromethyl group to a hydroxymethyl group can be achieved under appropriate reaction conditions. For instance, treatment with a hydroxide (B78521) source, such as sodium hydroxide in an aqueous medium, can lead to the formation of N-[3-(hydroxymethyl)phenyl]acetamide. This transformation provides access to the corresponding benzylic alcohol, a valuable intermediate for further oxidation or esterification reactions.

Conversion to Thiols: The introduction of a thiol group can be accomplished through reaction with a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis are commonly employed for this purpose. The resulting N-[3-(mercaptomethyl)phenyl]acetamide is a useful precursor for the synthesis of sulfur-containing heterocycles or for applications in bioconjugation chemistry. The reactivity of chloroacetamide groups with thiols has been studied, indicating that the reaction proceeds via a concerted SN2 mechanism.

Conversion to Nitriles: The cyano group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides, can be introduced by reacting this compound with a cyanide salt, such as potassium cyanide (KCN). This reaction typically proceeds in a polar aprotic solvent. The synthesis of related arylacetonitriles from benzyl (B1604629) halides is a well-established transformation in organic synthesis. orgsyn.org

Starting MaterialReagentProductFunctional Group Transformation
This compoundNaOH (aq)N-[3-(hydroxymethyl)phenyl]acetamide-CH₂Cl → -CH₂OH
This compoundNaSHN-[3-(mercaptomethyl)phenyl]acetamide-CH₂Cl → -CH₂SH
This compoundKCNN-[3-(cyanomethyl)phenyl]acetamide-CH₂Cl → -CH₂CN

Integration into Convergent and Divergent Synthetic Strategies

The bifunctional nature of this compound makes it an ideal candidate for both convergent and divergent synthetic strategies, which are key principles in modern organic synthesis for improving efficiency and accessing molecular diversity.

Divergent Synthesis: Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. rsc.org Starting from this compound, a variety of derivatives can be generated by reacting the chloromethyl group with a range of different nucleophiles. Each of these new derivatives can then be subjected to a second set of reactions, for instance, modifications of the acetamido group or further substitutions on the aromatic ring, leading to a diverse array of final products. This approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening.

Synthetic StrategyDescriptionApplication of this compound
Convergent Synthesis Independent synthesis of molecular fragments followed by late-stage coupling.The molecule acts as a pre-functionalized building block for coupling with other complex intermediates.
Divergent Synthesis Generation of a library of compounds from a common intermediate.The chloromethyl group is reacted with various nucleophiles to create a diverse set of derivatives for further modification.

Role in Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. frontiersin.orgorganic-chemistry.org These reactions are highly sought after in organic synthesis due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While specific examples of this compound participating directly in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the literature, its derivatives can be envisioned as valuable components. For instance, the corresponding isocyanide derivative, N-[3-(isocyanomethyl)phenyl]acetamide, which could be synthesized from the parent amine, would be a prime candidate for the Ugi and Passerini reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. organic-chemistry.org The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. nih.gov

The potential for this compound to be transformed into a reactive species for MCRs highlights its versatility. The chloromethyl group can be converted to an aldehyde or an amine, which are common components in many MCRs. For example, oxidation of the corresponding alcohol derivative would yield N-[3-formylphenyl]acetamide, a suitable aldehyde component. Alternatively, conversion of the chloromethyl group to an amino group would provide a substrate for reactions where an amine is required.

The ability to functionalize this compound to participate in MCRs opens up avenues for the rapid and efficient synthesis of complex molecules with potential applications in various fields of chemical research.

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In N-[3-(chloromethyl)phenyl]acetamide, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present.

The aromatic protons on the phenyl ring typically appear in the range of 7.0-8.0 ppm. The substitution pattern on the ring (acetamide at position 1 and chloromethyl at position 3) influences the chemical shifts and coupling patterns of these protons. The proton at position 2 would likely be a singlet or a narrow triplet, while the protons at positions 4, 5, and 6 would show more complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.

The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would be expected to produce a singlet at approximately 4.5-4.7 ppm. vulcanchem.com The protons of the acetyl methyl group (-COCH₃) would also give a singlet, but at a much higher field, typically around 2.1-2.2 ppm. vulcanchem.com The amide proton (-NH) would appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it is generally found in the region of 7.5-10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 8.0 m
-CH₂Cl ~4.6 s
-COCH₃ ~2.1 s
-NH 7.5 - 10.0 br s

s: singlet, br s: broad singlet, m: multiplet. Data are predicted based on analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the acetamide (B32628) group is the most deshielded, appearing at a low field around 168-170 ppm. vulcanchem.com The aromatic carbons would resonate in the region of 110-140 ppm. The carbon atom attached to the nitrogen (C1) and the carbon atom attached to the chloromethyl group (C3) would have their chemical shifts influenced by these substituents. The remaining aromatic carbons (C2, C4, C5, C6) would also have distinct chemical shifts. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear around 45-46 ppm, and the methyl carbon of the acetyl group (-COCH₃) would be found at a much higher field, around 24-25 ppm. vulcanchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C 110 - 140
C=O 168 - 170
-CH₂Cl 45 - 46
-COCH₃ 24 - 25

Data are predicted based on analogous compounds.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network among the aromatic protons, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the signals for the aromatic C-H pairs, the -CH₂Cl group, and the -COCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons (C1 and C3). For instance, a correlation would be expected between the methyl protons and the carbonyl carbon, and between the methylene protons and the aromatic carbon at position 3.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₀ClNO), the predicted monoisotopic mass is 183.04509 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The predicted m/z for the protonated molecule [M+H]⁺ is 184.05237. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺ 184.05237
[M+Na]⁺ 206.03431
[M-H]⁻ 182.03781
[M]⁺ 183.04454

Data sourced from PubChemLite. uni.lu

In the mass spectrometer, molecules are ionized and then fragment in characteristic ways. Analyzing these fragmentation patterns provides valuable structural information. For this compound, some likely fragmentation pathways include:

Loss of the chloromethyl group: A prominent fragmentation pathway would be the cleavage of the C-C bond between the phenyl ring and the chloromethyl group, leading to the loss of a chloromethyl radical (•CH₂Cl) and the formation of an N-acetyl-3-aminophenyl cation.

Cleavage of the amide bond: The amide bond can also cleave, leading to the formation of an acetyl cation ([CH₃CO]⁺) with an m/z of 43, and a 3-(chloromethyl)aniline (B1612129) radical cation.

McLafferty rearrangement: While less common for aromatic amides, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom from the methyl group to the carbonyl oxygen, followed by cleavage of the N-C bond.

The analysis of these and other fragmentation products helps to piece together the structure of the original molecule, confirming the presence of the acetamide and chloromethyl functional groups and their positions on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Verification

The key functional groups and their expected IR absorption regions are detailed below. These regions are general and can be influenced by the specific molecular environment.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3350–3180
C=O (Amide I)Stretching1680–1630
N-H (Amide II)Bending1570–1515
C-N (Amide)Stretching1300-1200
C-H (Aromatic)Stretching3100–3000
C=C (Aromatic)Stretching1600–1450
C-H (Aromatic)Out-of-plane bending900–675
C-Cl (Alkyl halide)Stretching800–600
CH₂ (Chloromethyl)Bending (scissoring)~1435-1405
CH₃ (Methyl)Symmetric/Asymmetric stretching~2960/2870

This table represents predicted values based on standard IR correlation charts. Actual experimental values may vary.

Verification of the compound would involve comparing an experimental spectrum against these expected ranges. The presence of a strong band around 1650 cm⁻¹ (Amide I) and a sharp band in the 3300 cm⁻¹ region (N-H stretch) would be primary indicators of the acetamide group. Concurrently, absorptions corresponding to the aromatic ring and the C-Cl bond would be necessary to confirm the full structure.

X-ray Crystallography for Precise Solid-State Structural Analysis

X-ray crystallography is an analytical method that provides the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound to be analyzed by this method, it must first be grown into a suitable, high-quality single crystal. The process of obtaining such a crystal can be challenging and is dependent on factors like solvent, temperature, and the intrinsic properties of the compound.

As of this writing, a search of prominent crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Therefore, no experimental data on its unit cell parameters, space group, or detailed solid-state conformation is available. If such a study were to be conducted, it would provide invaluable information on how the molecules pack in a crystal lattice and reveal any significant intermolecular forces, such as hydrogen bonding between the amide N-H group and the carbonyl oxygen of a neighboring molecule.

Theoretical and Computational Studies of N 3 Chloromethyl Phenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. These methods allow for the detailed investigation of molecular systems, offering a balance between computational cost and accuracy. For N-[3-(chloromethyl)phenyl]acetamide, DFT calculations are instrumental in elucidating its fundamental properties. nih.gov

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the minimum energy conformer. researchgate.net For acetamide (B32628) and its derivatives, conformational analysis is crucial due to the potential for different spatial orientations of the substituent groups. researchgate.net The planarity of the acetamide group and the rotational barriers around the C-N bond are of particular interest. researchgate.net

Table 1: Predicted Geometrical Parameters for an Acetamide Derivative

ParameterValue
C-C Bond Length (Å)1.519
C-N Bond Length (Å)1.380
C=O Bond Length (Å)1.220
N-C=O Bond Angle (°)122.0
C-C-N Bond Angle (°)115.1

Note: Data is based on a similar acetamide structure and may vary for this compound. researchgate.net

Electronic Structure Analysis: Charge Distribution and Dipole Moments

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of the electronic structure, including charge distribution and dipole moments. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

Molecular Orbital Analysis: HOMO-LUMO Gaps and Electron Transitions

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.govnih.gov A smaller gap generally indicates higher reactivity. nih.gov

Computational methods can predict the energies of these orbitals and visualize their spatial distribution. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenylacetamide moiety, while the LUMO may have significant contributions from the chloromethyl group, suggesting a pathway for electronic transitions and potential reactivity at this site.

Table 2: Predicted Electronic Properties of a Related Phenylacetamide

PropertyValue
HOMO Energy (eV)-5.03
LUMO Energy (eV)-1.41
HOMO-LUMO Gap (eV)3.62
Dipole Moment (Debye)6.47

Note: Data is for a related phenylacetamide and serves as an illustrative example. orientjchem.org

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments.

Computational NMR Chemical Shift Prediction and Comparison with Observed Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. researchgate.net These predictions are based on the calculated electron density around each nucleus.

By comparing the computed chemical shifts with experimentally obtained spectra, chemists can confirm the structure of this compound and assign the observed signals to specific atoms in the molecule. For instance, the chemical shift of the methyl protons in the acetamide group and the methylene (B1212753) protons of the chloromethyl group are characteristic and can be accurately predicted.

Vibrational Frequencies Analysis (IR and Raman) and Spectral Simulations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov This information is invaluable for interpreting experimental IR and Raman spectra. nih.gov

Theoretical spectra can be generated and compared with experimental ones, aiding in the assignment of specific absorption bands to particular vibrational modes, such as the C=O stretch of the amide, the N-H bend, and the C-Cl stretch. nih.gov For example, the IR spectrum of a related benzisoxazole derivative showed characteristic signals for the acetamide group, with the NH stretch appearing around 3300 cm⁻¹ and the C=O stretch at 1611 cm⁻¹. mdpi.com

Reactivity Prediction and Reaction Pathway Elucidation

Understanding the reactivity of this compound is crucial for predicting its behavior in chemical reactions and elucidating potential reaction pathways. Computational chemistry offers powerful tools to achieve this by examining the electronic structure and energetic properties of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is fundamental to predicting how the molecule will interact with other reagents.

In this compound, MEP analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The electronegative oxygen and nitrogen atoms of the acetamide group are expected to be regions of high electron density, making them potential nucleophilic centers. Conversely, the chloromethyl group, with the electron-withdrawing chlorine atom, and the aromatic ring are likely to be electrophilic in nature.

Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound based on MEP Analysis

Site Predicted Reactivity Rationale
Carbonyl Oxygen Nucleophilic High electron density due to the electronegativity of the oxygen atom.
Amide Nitrogen Nucleophilic Lone pair of electrons on the nitrogen atom contribute to its nucleophilicity.
Chloromethyl Carbon Electrophilic The electron-withdrawing effect of the chlorine atom creates a partial positive charge on the carbon.

Frontier Molecular Orbital (FMO) Theory in Understanding Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

For this compound, the HOMO is likely to be located on the electron-rich acetamide group, while the LUMO is expected to be associated with the electrophilic chloromethyl group and the aromatic ring. The interaction of these frontier orbitals with the orbitals of a reacting partner dictates the course of the reaction. For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound, leading to a substitution reaction at the chloromethyl carbon.

Table 2: Frontier Molecular Orbital Characteristics of this compound (Illustrative Data)

Molecular Orbital Energy (eV) Localization Implication for Reactivity
HOMO -8.5 Primarily on the acetamide group (N and O atoms) Donates electrons in reactions with electrophiles.
LUMO -1.2 Primarily on the chloromethyl group and aromatic ring Accepts electrons in reactions with nucleophiles.

Transition State Calculations for Reaction Energetics and Activation Barriers

To gain a quantitative understanding of a reaction's feasibility and rate, computational chemists perform transition state calculations. These calculations identify the highest energy point along the reaction coordinate, known as the transition state, and determine the activation energy—the energy barrier that must be overcome for the reaction to proceed.

For this compound, transition state calculations could be employed to study various potential reactions, such as nucleophilic substitution at the chloromethyl group. By modeling the approach of a nucleophile, the geometry and energy of the transition state can be calculated. This information is critical for comparing different reaction pathways and predicting the major products. For example, a kinetic study of thiol addition to N-phenylchloroacetamide, a related compound, utilized transition state calculations to support a concerted SN2 mechanism. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecules are not static entities; they are in constant motion, adopting various conformations. Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account factors like temperature and the surrounding solvent.

For this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of its constituent atoms. The flexibility of the chloromethyl and acetamide groups allows for a range of possible conformations, and MD simulations can reveal the energetic favorability of each. mdpi.com Furthermore, these simulations can elucidate the influence of the solvent on the molecule's conformation and reactivity. The interactions between the solute and solvent molecules can stabilize certain conformations or transition states, thereby affecting reaction rates and outcomes. The conformational preferences of amide-containing molecules are known to be influenced by factors such as intramolecular interactions and the surrounding environment. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes for N-[3-(chloromethyl)phenyl]acetamide

The future of chemical manufacturing is intrinsically linked to the development of sustainable and environmentally benign processes. For this compound, this translates to a focus on green chemistry principles and the adoption of advanced manufacturing technologies.

Green Chemistry Principles: Atom Economy and Solvent Minimization

The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a critical metric for sustainable synthesis. Future synthetic routes for this compound will likely move away from traditional methods that may generate significant waste. The goal is to design reactions where the majority of the atoms from the reactants are found in the desired product, minimizing the formation of byproducts.

Solvent selection is another cornerstone of green chemistry. Traditional syntheses often rely on volatile and potentially hazardous organic solvents. Future research will likely explore the use of greener alternatives such as water, supercritical fluids, or ionic liquids for the synthesis of this compound. Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, or mechanochemical methods that use mechanical force to drive reactions, are promising avenues for minimizing solvent waste. sigmaaldrich.com

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The use of microreactors—small, continuous-flow reactors—can lead to enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields and purities. vulcanchem.com The synthesis of this compound and its derivatives in flow systems could enable safer handling of reactive intermediates and facilitate a more streamlined and automated production process.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chloromethyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. While its reactivity in standard nucleophilic substitution reactions is well-understood, future research is expected to delve into more novel and unconventional reactivity patterns.

The exploration of diverse reactivity modes, as seen in compounds with similar functionalities like 6-(chloromethyl)-6-methylfulvene, suggests that this compound could participate in a variety of reactions beyond simple substitution. nih.gov This could include cycloadditions, rearrangements, or metal-catalyzed cross-coupling reactions. Investigating its behavior under different reaction conditions, with various catalysts and reagents, could unveil new synthetic pathways to complex molecules. For instance, the development of organocatalytic methods for C-H activation could provide new, metal-free ways to functionalize the aromatic ring of the molecule. nih.gov

Asymmetric Synthesis and Chiral Induction in Derivatization

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), with each enantiomer often exhibiting different pharmacological effects. The development of methods for the asymmetric synthesis of derivatives of this compound is a significant future research direction.

By introducing chirality into the molecule, researchers can create libraries of stereochemically defined compounds for biological screening. One potential approach is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions at or near the chloromethyl group. For example, Mannich-type reactions with chiral N-sulfinyl-α-chloroaldimines have been shown to be effective in the asymmetric synthesis of related chloroisothreonine derivatives, providing a potential blueprint for similar transformations with this compound. chemrxiv.org

Integration with Automated and High-Throughput Synthesis Platforms for Library Generation

The discovery of new drugs and materials is often accelerated by the ability to rapidly synthesize and screen large numbers of compounds. Integrating the synthesis of this compound derivatives with automated and high-throughput platforms is a key area for future development.

These platforms can automate the repetitive tasks of synthesis, purification, and analysis, allowing for the rapid generation of diverse chemical libraries. For instance, combinatorial approaches using techniques like click chemistry could be employed to quickly create a wide array of derivatives from the this compound scaffold. researchgate.net This would enable the efficient exploration of the chemical space around this molecule, facilitating the identification of compounds with desired properties for various applications.

Applications in Advanced Materials Science (e.g., as monomers for functional polymers or linkers in supramolecular assemblies)

The unique combination of a reactive chloromethyl group and a hydrogen-bonding acetamide (B32628) group makes this compound an attractive building block for advanced materials.

Functional Polymers: The chloromethyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. For example, similar to chloromethylstyrene, this compound could potentially be used as a monomer to create functional polymers with tailored properties. mdpi.com The resulting polymers could find applications in areas such as coatings, membranes, or as supports for catalysts or reagents. Aromatic polyamides, a class of high-performance polymers, can also be synthesized using monomers with reactive functional groups, suggesting a potential role for this compound in this area as well. nih.gov

Supramolecular Assemblies: The acetamide group can participate in hydrogen bonding, a key interaction in the formation of well-ordered supramolecular structures. By designing molecules that can interact with this compound through non-covalent interactions, it is possible to create complex, self-assembled architectures. These supramolecular assemblies could have applications in areas such as drug delivery, sensing, and nanotechnology. The ability of the chloromethyl group to be further functionalized adds another layer of complexity and potential for creating highly sophisticated materials.

Research DirectionKey ConceptsPotential Applications
Sustainable Synthesis Green chemistry, atom economy, solvent minimization, flow chemistry, microreactorsEnvironmentally friendly chemical production, improved process safety and efficiency
Novel Reactivity Unconventional transformations, organocatalysis, C-H activationAccess to new chemical entities, development of novel synthetic methodologies
Asymmetric Synthesis Chiral induction, enantioselective catalysisDevelopment of stereochemically pure pharmaceuticals and agrochemicals
Automated Synthesis High-throughput screening, combinatorial chemistry, library generationAccelerated discovery of new drugs and materials
Advanced Materials Functional polymers, supramolecular assemblies, monomers, crosslinkersHigh-performance materials, drug delivery systems, nanotechnology

Q & A

Q. What are the common synthetic routes for preparing N-[3-(chloromethyl)phenyl]acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via acylation of 3-(chloromethyl)aniline with acetyl chloride or acetic anhydride in the presence of a base. For example, a method involving 3-amino acetophenone and acetic anhydride under controlled temperature (80–100°C) yields N-(3-acetylphenyl)acetamide, which can be further functionalized . Optimization includes solvent selection (e.g., ethanol or acetone for polarity) and stoichiometric ratios (1:1.2 amine-to-acylating agent) to minimize side products like N,N-diacetylated derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key techniques include:

  • FTIR : Identifies carbonyl (C=O, ~1670–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • NMR : ¹H NMR shows acetamide methyl protons (~2.1 ppm) and aromatic protons (6.8–7.5 ppm); ¹³C NMR confirms the carbonyl carbon at ~168–170 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., 199.63 g/mol for C₉H₁₀ClNO₂) .

Q. How can solubility and solvent affinities of this compound be systematically evaluated for experimental design?

Use polarity-based solvent screening (e.g., ethanol, acetone, DMSO) with UV-Vis spectroscopy to measure saturation concentrations. Evidence from vibrational studies suggests higher solubility in polar aprotic solvents due to dipole interactions with the chloromethyl and acetamide groups .

Advanced Research Questions

Q. How do computational methods like DFT reconcile discrepancies between theoretical and experimental spectral data (e.g., FTIR)?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational frequencies, which are scaled (e.g., 0.961–0.983) to align with experimental FTIR data. Discrepancies in N–H stretching modes (~10–20 cm⁻¹ shifts) arise from solvent effects or anharmonicity, requiring explicit solvent modeling or frequency correction algorithms .

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives with multiple reactive sites?

  • Directed ortho-metalation : Use tert-butoxy groups to direct chloromethylation to the para position .
  • Protecting groups : Temporarily block the acetamide nitrogen with Boc groups to prevent undesired alkylation .

Q. How can HOMO-LUMO and Molecular Electrostatic Potential (MESP) analyses guide the design of bioactive derivatives?

HOMO-LUMO gaps (e.g., ~4.5–5.0 eV) predict charge transfer interactions with biological targets. MESP maps highlight nucleophilic regions (e.g., chloromethyl group) for electrophilic modifications, enhancing binding affinity to enzymes like cyclooxygenase .

Q. What advanced NMR techniques resolve stereochemical ambiguities in derivatives like N-acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide?

  • NOESY : Confirms Z/E configurations via spatial proximity of vinyl protons.
  • ¹³C DEPT-135 : Differentiates CH₂ and CH₃ groups in crowded spectra, critical for verifying substituent positions .

Q. How do solvent interactions influence the stability of this compound under varying pH conditions?

Hydrolysis studies in buffered solutions (pH 1–13) monitored by HPLC reveal degradation pathways: acidic conditions cleave the acetamide bond (t₁/₂ ~8 hrs at pH 1), while alkaline conditions dechlorinate the methyl group (t₁/₂ ~24 hrs at pH 13) .

Data Contradiction and Validation

Q. How should researchers validate conflicting spectral assignments (e.g., C=O vs. C–N vibrations in FTIR)?

Combine isotopic labeling (e.g., ¹⁵N-acetamide) with computational frequency calculations to isolate overlapping bands. For example, ¹³C=O labeling shifts carbonyl stretches by ~20 cm⁻¹, resolving ambiguities in congested regions .

Q. What statistical methods are recommended for analyzing inconsistent bioactivity data across derivatives?

Multivariate analysis (e.g., PCA or PLS-DA) correlates structural descriptors (ClogP, polar surface area) with bioactivity outliers. For instance, high ClogP (>3.5) in halogenated derivatives correlates with reduced solubility and false-negative assay results .

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